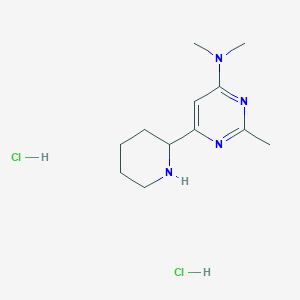

N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride

描述

属性

IUPAC Name |

N,N,2-trimethyl-6-piperidin-2-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.2ClH/c1-9-14-11(8-12(15-9)16(2)3)10-6-4-5-7-13-10;;/h8,10,13H,4-7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPXOXQLHZMLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrimidine ring substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms.

- Inhibition of Protein Kinases : Similar compounds with pyrimidine structures have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation. This inhibition can lead to reduced cell proliferation, making these compounds attractive for cancer therapy .

- Impact on Neurotransmitter Systems : The piperidine component may influence neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), suggesting a role in cognitive enhancement and neuroprotection .

- Anti-inflammatory Properties : Some derivatives of pyrimidine compounds exhibit anti-inflammatory effects, which could be relevant for treating conditions like arthritis or other inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cancer Cell Proliferation : In vitro studies have demonstrated that similar pyrimidine derivatives can significantly inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest . For instance, a study showed that a related compound reduced the viability of glioma cells through multiple mechanisms including apoptosis and necroptosis.

- Neuroprotective Effects : Research has indicated that compounds with piperidine substituents can enhance brain penetration and exhibit neuroprotective effects in models of Alzheimer's disease by inhibiting AChE and modulating oxidative stress pathways .

- Inflammatory Models : In animal models of inflammation, compounds structurally related to this compound have shown significant reductions in markers of inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases .

科学研究应用

Inhibitors of Protein Kinases

One of the primary applications of this compound lies in its role as an inhibitor of protein kinases, particularly cyclin-dependent kinases (CDKs). These kinases are crucial in regulating the cell cycle, making them significant targets for cancer therapy. Research indicates that compounds similar to N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride can inhibit CDK4 and CDK6, which are often overactive in cancer cells .

Anticancer Activity

Studies have demonstrated that this compound exhibits potential anticancer properties by modulating cell proliferation and inducing apoptosis in cancerous cells. For instance, cell-based assays have shown that compounds with similar structures can effectively reduce the viability of various cancer cell lines, indicating their therapeutic potential against proliferative diseases .

Neurological Research

The piperidine moiety in the structure suggests potential applications in neurological research. Compounds containing piperidine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for investigating their use in treating neurological disorders such as Alzheimer's disease and schizophrenia .

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CDK4 | 0.25 | |

| Related Compound A | CDK6 | 0.30 | |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin derivatives | CDK4/CDK6 | 0.15 |

Case Study 1: Anticancer Efficacy

A study conducted on MV4-11 acute myeloid leukemia cells treated with this compound demonstrated significant inhibition of cell proliferation at concentrations as low as 0.25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that this compound effectively induces programmed cell death in malignant cells .

Case Study 2: Neuroprotective Properties

In a separate investigation focusing on neuroprotection, compounds structurally related to N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine were assessed for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed that these compounds could significantly reduce neuronal death and promote cell survival under stress conditions, highlighting their potential for treating neurodegenerative diseases .

化学反应分析

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) at electron-deficient positions. For example:

-

Chlorine displacement : The 4-chloro derivative reacts with amines (e.g., N-methylpiperidin-4-amine) under microwave irradiation, yielding C<sub>4</sub>-substituted pyrimidines .

-

Reagents : Excess amine bases (e.g., triethylamine) in polar aprotic solvents (e.g., DMF) at 80–120°C .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| S<sub>N</sub>Ar | Amines, DMF, 120°C | C<sub>4</sub>-aminated pyrimidines |

| Displacement | LiAlH<sub>4</sub>, THF | Reduced pyrimidine derivatives |

Oxidation and Reduction

The piperidine ring and pyrimidine core exhibit redox activity:

-

Oxidation : Catalyzed by KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub> in acidic media, yielding N-oxide derivatives.

-

Reduction : Sodium borohydride selectively reduces imine bonds in the piperidine ring without affecting the pyrimidine aromaticity.

Alkylation and Acylation

The tertiary amine groups participate in alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in CH<sub>3</sub>CN to form quaternary ammonium salts.

-

Acylation : Acetyl chloride in pyridine introduces acetyl groups at the amine sites.

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Alkylation | CH<sub>3</sub>CN, RT, 12h | 78–85 |

| Acylation | Pyridine, 0°C, 2h | 65–72 |

Condensation Reactions

The compound acts as a precursor in multicomponent reactions:

-

With aldehydes : Forms Schiff bases under acidic conditions, useful for generating imine-linked pharmacophores.

-

With ketones : Catalyzed by AlCl<sub>3</sub>, yielding fused heterocycles.

Comparative Reactivity

The reactivity differs from structurally related compounds due to its dihydrochloride salt and methyl substituents:

| Compound | Unique Feature | Reactivity Difference |

|---|---|---|

| N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine | Pyrrolidine ring | Higher solubility in organic solvents |

| 2-Methyl-6-(4-piperidinyl)-4-pyrimidinol | Hydroxyl group | Enhanced hydrogen-bonding capacity |

Mechanistic Insights

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and similar dihydrochloride salts:

*Assumed based on purity trends in analogs .

Key Observations:

- Core Structure : Pyrimidine-based compounds (target, ) are compared to pyridine derivatives (e.g., ), with pyrimidines often offering more hydrogen-bonding sites for biological interactions.

- Salt Form : Dihydrochloride salts (target, ) improve aqueous solubility, critical for in vitro assays and formulation .

准备方法

Formation of the Pyrimidine Core and Piperidinyl Substitution

- Starting from a suitably substituted pyrimidine precursor (e.g., 4-chloropyrimidine derivatives), nucleophilic substitution with a piperidin-2-yl amine or its protected derivative is performed.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures including alcohols, at temperatures ranging from ambient to reflux (25–80°C).

- Bases such as triethylamine or inorganic bases (e.g., potassium carbonate) facilitate the substitution.

Protection and Deprotection Steps

- If piperidine nitrogen or other amines require protection during synthesis, tert-butoxycarbonyl (Boc) or benzyl protecting groups are used.

- Deprotection is performed using acidic conditions such as dry hydrogen chloride in ether or methanolic HCl at low temperatures (0–30°C).

Formation of the Dihydrochloride Salt

- The free base compound is treated with hydrochloric acid sources (dry HCl gas, aqueous HCl, or HCl in alcohols) in solvents like isopropyl alcohol, ethanol, or mixtures with water.

- Typical temperatures range from ambient to 80°C for dissolution and crystallization.

- The resulting dihydrochloride salt is isolated by filtration, washing with cold solvents (e.g., cyclohexane or toluene), and drying under reduced pressure.

Representative Reaction Conditions Summary

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Piperidin-2-yl amine, base (triethylamine/K2CO3) | DMF, THF, or alcohol mixtures | 25–80°C | Stirring under inert atmosphere preferred |

| N-Methylation | Dimethyl sulfate or methyl iodide, K2CO3 | 1,4-Dioxane, acetone | 25–60°C | Controlled addition to avoid over-methylation |

| Protection (if needed) | Boc anhydride or benzyl chloride | Dichloromethane, THF | 0–30°C | Protects amine groups during synthesis |

| Deprotection | Dry HCl in ether or methanolic HCl | Ether, methanol | 0–30°C | Yields free amine for salt formation |

| Salt formation | HCl gas or aqueous HCl | Isopropyl alcohol, ethanol | 25–80°C | Produces dihydrochloride salt |

| Crystallization and isolation | Cooling, filtration, washing with cold solvents | Cyclohexane, toluene | 0–30°C | Ensures high purity and yield |

Detailed Research Findings and Process Insights

Chiral Acids and Solvent Effects: Use of chiral acids (e.g., tartaric acid, mandelic acid) can aid in chiral resolution if the piperidinyl substituent is chiral, improving enantiomeric purity during salt formation.

Crystallinity and Polymorph Control: The dihydrochloride salt can exist in various polymorphic forms with distinct physical properties. Controlled crystallization from alcohol-water mixtures at specific temperatures (40–80°C) yields stable crystalline forms with improved handling and bioavailability.

Base Selection: Organic bases like triethylamine and inorganic bases such as sodium bicarbonate or potassium carbonate are commonly employed to neutralize acids during substitution and methylation steps, optimizing yields and minimizing side reactions.

Purification Techniques: After synthesis, purification by recrystallization from suitable solvents (e.g., isopropanol, ethanol) or solvent-antisolvent precipitation enhances compound purity. Particle size reduction by milling or micronization may be applied for pharmaceutical formulation purposes.

Example Synthetic Sequence (Adapted from Related Pyrimidine-Piperidine Compounds)

| Step | Reaction Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution of 4-chloropyrimidine with piperidin-2-ylamine | Piperidin-2-ylamine, triethylamine, DMF, 50°C, 6 h | 6-(piperidin-2-yl)pyrimidin-4-amine intermediate |

| 2 | N-Methylation of pyrimidine nitrogens | Dimethyl sulfate, K2CO3, acetone, 40°C, 4 h | N,N-dimethylated pyrimidine derivative |

| 3 | Introduction of 2-methyl group (if not pre-introduced) | Methyl iodide, base, suitable solvent, mild heating | 2-methyl substitution on pyrimidine ring |

| 4 | Deprotection (if protecting groups used) | Dry HCl in ether, 0–25°C, 2 h | Free amine ready for salt formation |

| 5 | Formation of dihydrochloride salt | HCl gas or aqueous HCl, isopropanol, 60°C, crystallization | N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride |

Summary Table of Key Parameters for Preparation

| Parameter | Preferred Options | Comments |

|---|---|---|

| Solvents | DMF, THF, acetone, 1,4-dioxane, isopropanol | Polar aprotic solvents for substitution and methylation; alcohols for salt formation |

| Bases | Triethylamine, potassium carbonate, sodium bicarbonate | Facilitate substitution, methylation, neutralization |

| Methylating Agents | Dimethyl sulfate, methyl iodide | Efficient methylation with controlled conditions |

| Acid for Salt Formation | HCl gas, aqueous HCl, methanolic HCl | Forms stable dihydrochloride salt |

| Temperature Range | 0–80°C | Reaction and crystallization temperatures vary by step |

| Purification Methods | Recrystallization, solvent-antisolvent precipitation | Achieves high purity and desired polymorphs |

常见问题

Q. What are the recommended methods for synthesizing N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:

- Reaction Conditions : Use of anhydrous solvents (e.g., dichloromethane or THF) under nitrogen atmosphere to prevent hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the free base.

- Salt Formation : Treatment with HCl gas in diethyl ether to form the dihydrochloride salt .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | POCl₃, reflux, 6 h | 65–70% |

| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 80% |

| Salt Prep | HCl (g), Et₂O, 0°C | 95% |

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard:

- Data Collection : Single crystals grown via slow evaporation (methanol/water) are analyzed using a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL-2018/3 refines structural parameters, with R₁ < 0.05 for high-resolution data. Hydrogen-bonding networks and pi-pi interactions are mapped using Mercury 4.3 .

Q. What analytical techniques ensure purity and identity?

- HPLC : Reverse-phase C18 column (UV detection at 254 nm), ≥98% purity.

- NMR : ¹H/¹³C spectra confirm substitution patterns (e.g., piperidinyl protons at δ 3.2–3.5 ppm).

- Elemental Analysis : Carbon/nitrogen percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Conflicting results (e.g., IC₅₀ variability in kinase assays) may arise from assay conditions. Mitigation strategies include:

Q. What computational approaches predict pharmacokinetic properties?

Q. How do polymorphic forms impact crystallographic data interpretation?

Polymorphs (e.g., Form I vs. Form II) exhibit distinct hydrogen-bonding networks:

Q. What strategies optimize docking studies for receptor-ligand interactions?

- Protein Preparation : Use Schrödinger’s Protein Preparation Wizard (OPLS-4 force field) to minimize crystal structures (PDB: 4XK1).

- Grid Generation : Define active sites using Glide (20 Å × 20 Å × 20 Å box).

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。